molecular formula C10H20N2O2 B2875469 (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate CAS No. 852874-60-3

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate

Cat. No.: B2875469
CAS No.: 852874-60-3
M. Wt: 200.282
InChI Key: ZAAYKTCDODPVPD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate (CAS# 169750-01-0) is a chiral pyrrolidine derivative of high value in pharmaceutical research and development. This compound serves as a crucial synthetic intermediate and building block for designing novel bioactive molecules. Its structure, featuring a protected amine (Boc group) and a tertiary amine, makes it particularly useful in constructing complex ligands, especially for central nervous system (CNS) targets . This compound's primary research application lies in its role as a precursor for bitopic ligands targeting dopamine D2 and D3 receptors . The chiral (S)-enantiomer is essential for achieving high binding affinity and selectivity in these receptor studies. The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under mild acidic conditions to unveil the secondary amine, allowing for further functionalization and incorporation into more complex molecular architectures . Researchers utilize this chemical to explore structure-activity relationships (SAR) and develop new tools for neuropharmacology. This product is labeled with the GHS pictogram and carries the signal word "Warning" with associated hazard statements . It is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAYKTCDODPVPD-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate typically involves the reaction of (S)-1-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often stereoselective, with the (S)-enantiomer showing higher specificity and potency.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Nitrogen

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-methyl N/A* ~214.3 Baseline compound; chiral amine protection, moderate steric bulk [Primary Focus]
(S)-tert-Butyl (1-(3-methoxybenzyl)pyrrolidin-3-yl)carbamate 1-(3-methoxybenzyl) 1286207-89-3 336.4 Increased lipophilicity due to aryl group; potential for enhanced receptor binding in drug candidates
(R)-tert-Butyl (1-(2-methoxybenzyl)pyrrolidin-3-yl)carbamate 1-(2-methoxybenzyl) (R-enantiomer) 1286208-40-9 336.4 Enantiomeric differences may alter biological activity; used in stereospecific API synthesis
(S)-tert-Butyl (1-(tetrahydro-2H-pyran-4-ylmethyl)pyrrolidin-3-yl)carbamate 1-(tetrahydro-2H-pyran-4-ylmethyl) N/A ~298.4 Enhanced solubility due to oxygen-rich substituent; applicable in polar reaction media

Notes:

  • Steric and Electronic Effects: The methyl group in the parent compound provides minimal steric hindrance, facilitating reactions at the carbamate-protected amine.
  • Lipophilicity : Aryl substituents (e.g., 3-methoxybenzyl) enhance lipophilicity (logP), which may improve blood-brain barrier penetration in CNS-targeting drugs. Conversely, the tetrahydro-2H-pyran-4-ylmethyl group introduces polarity, favoring aqueous solubility .

Stereochemical Variations

  • The S-enantiomer of the parent compound is often preferred in drug synthesis for compatibility with biological targets. For example, the R-enantiomer of the 2-methoxybenzyl analog (CAS 1286208-40-9) may exhibit divergent binding affinities in chiral environments, underscoring the importance of stereochemistry in API design .

Carbamate Group Stability

  • The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl in dioxane). This contrasts with other carbamate protections (e.g., benzyl carbamate), which require hydrogenolysis. Stability comparisons among analogs are consistent, as all share the Boc group .

Biological Activity

(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring, which is known to influence its interaction with various biological targets. The structure can be represented as follows:

 S tert Butyl 1 methylpyrrolidin 3 yl carbamate\text{ S tert Butyl 1 methylpyrrolidin 3 yl carbamate}

This compound has been noted for its potential in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer effects.

The biological activity of this compound primarily involves:

  • Carbamoylation : The carbamate group interacts with biological targets through carbamoylation, affecting enzymatic activity.
  • Receptor Interaction : Its structural similarity to other compounds allows it to bind to various receptors, influencing neurotransmitter systems.

1. Antiviral Activity

Research indicates that compounds with a pyrrolidine structure exhibit antiviral properties. For example, studies have shown that related compounds can inhibit viral replication by interfering with viral proteins.

2. Anti-inflammatory Effects

This compound has demonstrated the ability to reduce inflammatory markers in vitro. This effect may be attributed to the modulation of cytokine production and the inhibition of inflammatory pathways.

3. Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.

Pharmacokinetics

Pharmacokinetic studies suggest that related compounds are well absorbed and exhibit dose-proportional systemic exposure. This property is crucial for their potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication
Anti-inflammatoryReduction in TNF-alpha and other cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Study Example

A study investigating the anti-inflammatory effects of similar pyrrolidine derivatives found that they significantly reduced levels of pro-inflammatory cytokines in cultured cells. The results indicated that these compounds could serve as potential leads for developing new anti-inflammatory drugs.

Applications in Drug Development

This compound is being explored for its potential as a chiral auxiliary in asymmetric synthesis and as a scaffold for designing enzyme inhibitors. Its versatility makes it a valuable compound in both medicinal chemistry and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.